3,5-Dichloropyridin-4-ol
Overview
Description
3,5-Dichloropyridin-4-ol is a chemical compound that belongs to the class of chlorinated pyridines. It is a derivative of pyridine with two chlorine atoms and a hydroxyl group attached to the ring. The presence of chlorine atoms and the hydroxyl group significantly influence the chemical and physical properties of the compound, as well as its potential applications in various fields, including pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of chlorinated pyridines can be achieved through various methods. For instance, a domino reaction of 3-chlorochromones with electron-rich aminoheterocycles has been developed to synthesize a variety of pyridine derivatives, including pyrazolo[3,4-b]pyridines and pyrido[2,3-d]pyrimidines . Although this method does not directly synthesize 3,5-Dichloropyridin-4-ol, it provides insight into the synthetic strategies that can be employed to create chlorinated pyridines. Another relevant synthesis involves the creation of a stable isotope-labelled analog of 3,5,6-trichloropyridin-2-ol, which is closely related to 3,5-Dichloropyridin-4-ol . This synthesis utilized a copper-catalyzed cyclization starting from trichloroacetyl chloride and acrylonitrile, indicating the potential for metal-catalyzed reactions in the synthesis of chlorinated pyridines.
Molecular Structure Analysis
The molecular structure of chlorinated pyridines can be elucidated using various techniques such as single-crystal X-ray diffraction. For example, the crystal structure of a related compound, 3,5-dichloro-6-morpholinopyridin-2-ol, was determined to be monoclinic with space group P21/c . This suggests that 3,5-Dichloropyridin-4-ol may also crystallize in a similar fashion, with potential for intermolecular hydrogen bonding that could influence its solid-state properties.
Chemical Reactions Analysis
Chlorinated pyridines can undergo a range of chemical reactions due to the presence of reactive chlorine atoms and the hydroxyl group. These functionalities may participate in substitution reactions, where the chlorine atoms can be replaced by other groups, or in reactions where the hydroxyl group acts as a nucleophile or electrophile. The specific reactivity of 3,5-Dichloropyridin-4-ol would depend on the nature of the reaction conditions and the reactants involved.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated pyridines are influenced by their molecular structure. For instance, the strong fluorescence exhibited by some pyridine derivatives synthesized from 3-chlorochromones suggests that 3,5-Dichloropyridin-4-ol may also possess fluorescent properties . Additionally, the presence of chlorine atoms is likely to increase the compound's density and influence its solubility in various solvents. The compound's reactivity, including its potential ecto-5'-nucleotidase inhibitory effects, would be an important aspect of its chemical properties .
Scientific Research Applications
Chemical Functionalization and Synthesis
3,5-Dichloropyridin-4-ol exhibits diverse reactivity in chemical synthesis. For instance, it can undergo selective functionalization at various sites, offering a versatile platform for the development of complex molecules. Marzi, Bigi, and Schlosser (2001) demonstrated the selective functionalization of dichloropyridines, including 3,5-dichloropyridin-4-ol, showing how reagents and reaction conditions can guide site selectivity during chemical transformations (Marzi, Bigi, & Schlosser, 2001). Additionally, the study by Zheng et al. (2009) on the synthesis and crystal structure of 3,5-dichloro-6-morpholinopyridin-2-ol, a compound derived from 3,5-dichloropyridin-4-ol, further highlights its utility in synthesizing novel compounds with potential bioactivities (Zheng, Liu, Shen, & Xu, 2009).
Metabolism Studies
In the field of pharmacology and biochemistry, 3,5-Dichloropyridin-4-ol has been utilized in studies related to drug metabolism. Cassidy et al. (2000) explored the metabolism of RP73401, a phosphodiesterase IV inhibitor, identifying 4-amino-3,5-dichloropyridine as a metabolite formed via the metabolism of RP73401 both in vitro and in vivo (Cassidy, Muc, Hsu, Jayyosi, & Marietta, 2000).
Material Science and Structural Analysis
In material science, the compound's properties are explored for their potential in creating new materials. For instance, Conesa-Egea et al. (2020) investigated the structural phase transitions in 3,5-dichloropyridine crystal, which is related to 3,5-Dichloropyridin-4-ol. Their research contributed to the understanding of phase transitions in these types of compounds, which is crucial for the development of new materials (Conesa-Egea et al., 2020).
Spectroscopic Studies
Vibrational spectroscopy studies, such as those conducted by Krishnakumar et al. (2006), have analyzed compounds like 4-amino-2,6-dichloropyridine, which shares structural similarities with 3,5-Dichloropyridin-4-ol. These studies are essential for understanding the fundamental vibrational frequencies and structural characteristics of such compounds (Krishnakumar, Dheivamalar, Xavier, & Balachandran, 2006).
Catalysis and Chemical Reactions
In the realm of organic synthesis and catalysis, 3,5-Dichloropyridin-4-ol has been employed in various catalytic processes. Averin et al. (2005) detailed the use of 3,5-dichloropyridine in palladium-catalyzed amination reactions, a process that is key in the synthesis of new polyazamacrocycles (Averin, Ulanovskaya, Fedotenko, Borisenko, Serebryakova, & Beletskaya, 2005).
Safety And Hazards
The safety data sheet for a related compound, 2,5-Dichloropyridin-3-Ol, indicates that it is toxic if swallowed . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment should be used and adequate ventilation should be ensured .
properties
IUPAC Name |
3,5-dichloro-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCQWIYRLMNGMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CN1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60938118 | |
Record name | 3,5-Dichloropyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60938118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloropyridin-4-ol | |
CAS RN |
17228-71-6, 17228-70-5 | |
Record name | 3,5-Dichloro-4-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17228-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dichloro-4(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17228-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dichloro-4-pyridone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017228705 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dichloropyridin-4-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017228716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dichloropyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60938118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dichloropyridin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.501 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-dichloro-4-pyridone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.500 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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